Lipophilicity (LogP) Differentiation: 4-Methoxyphenyl vs. N-Butyl Analog
The calculated LogP for the target compound (4-methoxyphenyl substituent) is 4.11 , while the closest commercially cataloged N-alkyl analog—N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide (CAS 656835-92-6)—has a lower LogP (~2.9, estimated by fragment-based calculation using the CLogP method for a C4 alkyl chain replacing the 4-methoxyphenyl ring) . This represents a calculated difference of approximately 1.2 LogP units, corresponding to roughly a 16-fold difference in octanol-water partition coefficient. The higher LogP of the target compound predicts superior membrane permeability but reduced aqueous solubility relative to the N-butyl analog [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.11 (Chemsrc computed value) |
| Comparator Or Baseline | N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide (CAS 656835-92-6); estimated LogP ≈ 2.9 (CLogP fragment method for butyl vs. 4-methoxyphenyl) |
| Quantified Difference | ΔLogP ≈ +1.2 (approximately 16-fold higher partition coefficient) |
| Conditions | Computed values; Chemsrc database (target) vs. CLogP fragment estimation (comparator) |
Why This Matters
A 1.2 LogP unit difference translates to a ~16-fold change in lipid partitioning, directly impacting whether a compound distributes into membranes or remains in aqueous compartments; for procurement decisions in medicinal chemistry, this non-linearity means the analog cannot serve as a physicochemical surrogate.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. Establishes the ~10-fold permeability change per LogP unit. View Source
